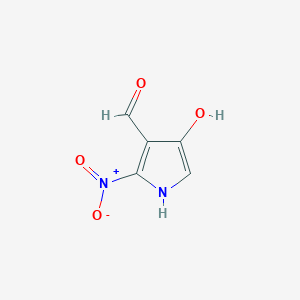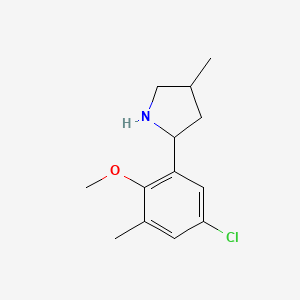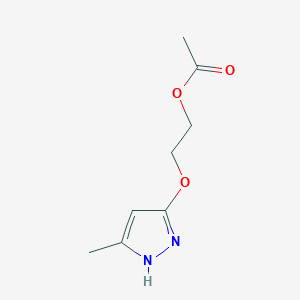![molecular formula C23H17ClFN3O2S B12892771 Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- CAS No. 593238-52-9](/img/structure/B12892771.png)
Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a benzamide core, chloro, fluoro, and thioxomethyl groups, as well as a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole derivative, which is then subjected to chlorination and fluorination reactions
Preparation of Benzoxazole Derivative: The synthesis begins with the condensation of 5-ethyl-2-aminophenol with a suitable aldehyde to form the benzoxazole ring.
Chlorination and Fluorination: The benzoxazole derivative is then chlorinated using thionyl chloride and fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Introduction of Thioxomethyl Group: The final step involves the reaction of the chlorinated and fluorinated benzoxazole derivative with a thioxomethylating agent, such as carbon disulfide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Condensation Reactions: The benzamide core can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and various imine or enamine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the benzoxazole moiety is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- Benzamide, 2-chloro-4-fluoro-N-[[[3-(6-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]
- Benzamide, 2-chloro-N-[[[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
Uniqueness
Compared to similar compounds, Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- stands out due to the presence of the 5-ethyl group on the benzoxazole moiety. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
593238-52-9 |
|---|---|
分子式 |
C23H17ClFN3O2S |
分子量 |
453.9 g/mol |
IUPAC名 |
2-chloro-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-2-13-6-9-20-19(10-13)27-22(30-20)14-4-3-5-16(11-14)26-23(31)28-21(29)17-8-7-15(25)12-18(17)24/h3-12H,2H2,1H3,(H2,26,28,29,31) |
InChIキー |
PGXPRSPTKUJUMM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/no-structure.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)

![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)




![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)


